(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone

説明

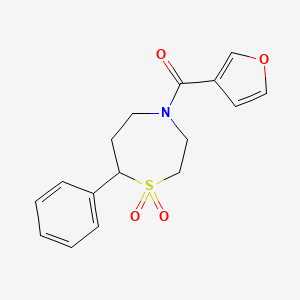

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane core modified with a sulfone group (1,1-dioxido), a phenyl substituent at position 7, and a furan-3-yl methanone moiety. The seven-membered thiazepane ring provides conformational flexibility, while the sulfone group enhances polarity and metabolic stability. Structural determination of such compounds often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

特性

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(furan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGYLLFHNSHJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the phenyl and furan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

化学反応の分析

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: The phenyl and furan groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl or furan rings.

科学的研究の応用

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone has been studied for its potential role in drug development. It has shown promising therapeutic effects in the treatment of various diseases, including inflammation, pain, and epilepsy. Additionally, its unique chemical structure makes it a valuable compound for research in organic chemistry and materials science.

作用機序

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes involved in inflammatory and pain pathways, thereby modulating their activity and providing therapeutic benefits.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

Target Compound

- Core : 1,4-thiazepane (7-membered ring with sulfur and nitrogen).

- Key Substituents: 7-Phenyl group (hydrophobic aromatic moiety). 1,1-Dioxido (sulfone) group (electron-withdrawing, increases rigidity). Furan-3-yl methanone (aromatic heterocycle with ketone functionality).

Compound : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Core : 1,2,4-triazole (5-membered ring with three nitrogen atoms).

- Key Substituents: Phenylsulfonyl group (electron-deficient aromatic system). Difluorophenyl and phenylethanone (hydrophobic and polar groups).

- Both compounds incorporate sulfonyl/sulfone groups, suggesting shared synthetic strategies involving oxidation steps .

Patent Compounds : Pyridazine/Pyrrolo-pyridazine Derivatives

- Core : Pyridazine (6-membered diazine) or pyrrolo-pyridazine (fused bicyclic system).

- Key Substituents :

- Trifluoromethyl-furan-3-yl (electron-withdrawing, lipophilic).

- Fluorophenyl and carboxamide groups (polar functionality).

- Comparison: Rigid pyridazine cores may enhance target selectivity compared to flexible thiazepanes. Carboxamide groups in patent compounds increase hydrogen-bonding capacity versus the target’s methanone .

Physicochemical and Pharmacokinetic Properties (Estimated)

Notes: Values are estimated based on structural features. Sulfone and furan groups reduce lipophilicity in the target compound compared to trifluoromethyl-containing patent analogs.

Pharmacological Implications

- Target Compound : The thiazepane core is common in central nervous system (CNS) drugs due to blood-brain barrier permeability. The sulfone may reduce metabolic degradation.

- Compound : Triazole derivatives are associated with antifungal and antiviral activity, possibly due to sulfur-mediated enzyme inhibition .

- Patent Compounds : Pyridazine carboxamides are frequently explored as kinase inhibitors; trifluoromethyl groups enhance bioavailability but may increase toxicity risks .

生物活性

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a complex organic compound that has garnered significant attention due to its potential biological activities. This compound features a unique structural configuration comprising a thiazepane ring, a furan moiety, and a dioxido group, which collectively contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 319.4 g/mol. This compound is characterized by its thiazepane ring structure, which contains sulfur and nitrogen atoms, and a furan ring that contributes to its aromatic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₄S |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2034607-31-1 |

Antimicrobial Properties

Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Effects

The compound has also been studied for its anticancer properties. In cellular assays, it has demonstrated the ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.

Anti-inflammatory Activity

Studies have shown that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action suggests potential applications in treating conditions characterized by inflammation .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The presence of the dioxido group enhances its reactivity, allowing it to form stable complexes with these targets.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects at low concentrations, with an MIC (Minimum Inhibitory Concentration) ranging from 5 to 20 µg/mL.

- Cancer Cell Line Assay : In a study using human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at concentrations below 50 µM .

- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, highlighting its potential therapeutic benefits in inflammatory diseases.

Q & A

Q. Advanced Optimization

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol improves cyclization yields .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring closure but require strict moisture control .

- Purity Control : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Q. Basic Characterization

- NMR : ¹H/¹³C NMR identifies key protons (e.g., furan C₃-H at δ 6.8–7.2 ppm) and sulfur oxidation state shifts .

- IR : Stretching frequencies for S=O (1050–1250 cm⁻¹) and ketone C=O (1650–1750 cm⁻¹) confirm functional groups .

Q. Advanced Analysis

- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and confirms substituent positions .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the furan-thiazepane system .

What in vitro and in vivo assays are appropriate for evaluating its biological activity?

Q. Basic Screening

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ measurement) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Mechanistic Studies

- Target Engagement : Surface plasmon resonance (SPR) to assess binding affinity for enzymes (e.g., HDACs) .

- Metabolic Stability : Microsomal assays (human liver microsomes) to predict pharmacokinetics .

How can contradictory bioactivity data from different studies be reconciled?

Q. Methodological Considerations

- Assay Variability : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO vs. saline) .

- Structural Analogues : Compare activity of derivatives (e.g., replacing furan-3-yl with thiophene) to identify pharmacophores .

- Data Reproducibility : Validate results across multiple labs using blinded experiments .

What strategies enhance the compound’s bioavailability for preclinical testing?

Q. Basic Formulation

- Salt Formation : Hydrochloride salts improve aqueous solubility .

- Nanoformulation : Liposomal encapsulation increases plasma half-life .

Q. Advanced Modifications

- Prodrug Design : Introduce ester groups on the ketone moiety for hydrolytic activation in vivo .

- CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .

How does the compound’s structure-activity relationship (SAR) guide derivative synthesis?

Q. Key SAR Insights

| Modification | Effect on Activity | Evidence |

|---|---|---|

| Phenyl substitution | ↑ Antimicrobial activity | |

| Furan vs. thiophene | ↓ Cytotoxicity, ↑ selectivity | |

| Sulfone oxidation state | Critical for COX-2 inhibition |

Q. Advanced Design

- Bioisosteres : Replace furan with benzofuran to enhance π-π stacking with target proteins .

- Chiral Centers : Enantiomeric separation (HPLC with chiral columns) to isolate active stereoisomers .

What analytical methods ensure batch-to-batch consistency in academic synthesis?

Q. Quality Control Protocols

- HPLC : Reverse-phase C18 column, 254 nm UV detection; retention time ±0.1 min .

- LC-MS : Confirm molecular ion ([M+H]⁺ = 373.1 m/z) and detect impurities (<2%) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

What are the hypothesized mechanisms underlying its pharmacological effects?

Q. Proposed Mechanisms

- Antimicrobial : Disruption of bacterial cell wall synthesis via Penicillin-Binding Protein (PBP) inhibition .

- Anticancer : Induction of apoptosis through ROS-mediated mitochondrial dysfunction .

- Anti-inflammatory : Allosteric modulation of NF-κB signaling .

Q. Validation Strategies

- Knockout Models : Test activity in NF-κB-deficient cell lines .

- ROS Scavengers : Abrogate apoptosis in presence of NAC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。